molecular formula C5H5ClO3 B593188 2-Oxooxolane-3-carbonyl chloride CAS No. 131953-21-4

2-Oxooxolane-3-carbonyl chloride

Cat. No.: B593188
CAS No.: 131953-21-4
M. Wt: 148.542
InChI Key: MHDWCRFJDJKRPS-UHFFFAOYSA-N
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Description

2-Oxooxolane-3-carbonyl chloride is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring with a ketone group at position 2 and a reactive carbonyl chloride group at position 3. Its structure combines the strained oxolane ring system with the high reactivity of an acyl chloride, making it a versatile intermediate in organic synthesis.

Key properties of acyl chlorides, such as electrophilicity and susceptibility to nucleophilic attack, position this compound as a precursor for amides, esters, and other derivatives. Its applications span pharmaceutical intermediates, agrochemicals, and polymer chemistry.

Properties

IUPAC Name

2-oxooxolane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDWCRFJDJKRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural and functional differences between 2-oxooxolane-3-carbonyl chloride and related compounds:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight Key Reactivity
This compound Oxolane (tetrahydrofuran) Ketone (C=O), Acyl chloride (COCl) C₅H₅ClO₃ 148.55 g/mol High reactivity toward nucleophiles (amines, alcohols); forms amides/esters.
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride Chromene (benzofused) Acyl chloride (COCl), Conjugated ketone C₁₄H₇ClO₃ 258.66 g/mol Reacts with amines/alcohols to form amides/esters; used in heterocyclic chemistry.
5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride Oxolane + aniline Amine (NH₂), Ketone (C=O), Hydrochloride C₁₁H₁₃Cl₂NO₂ 262.13 g/mol Stabilized as hydrochloride salt; limited acyl substitution due to amine group.

Table 1: Comparative Reaction Conditions and Yields

Compound Reaction with Amines/Alcohols Time Yield Range Key Product Applications
This compound* <10–30 minutes Room temp. ~70–90% Pharmaceutical intermediates
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride 10–30 minutes Room temp. 74–93% Fluorescent probes, Agrochemicals
5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride Not reactive N/A N/A Stabilized intermediates

*Inferred from analogous reactions in .

Stability and Handling

  • Acyl chlorides (e.g., this compound) require dry, inert conditions due to hydrolysis sensitivity.
  • Hydrochloride salts (e.g., ) offer enhanced shelf life but reduced reactivity.

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